Piperidin-4-yl-o-tolyl-amine dihydrochloride
Description
Properties
IUPAC Name |
N-(2-methylphenyl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-10-4-2-3-5-12(10)14-11-6-8-13-9-7-11;;/h2-5,11,13-14H,6-9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTMPXAIVSBZEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Piperidin derivatives have shown promise as antimicrobial agents. Research indicates that compounds similar to piperidin-4-yl-o-tolyl-amine dihydrochloride exhibit inhibitory effects against pathogens such as Mycobacterium tuberculosis. In studies, modifications of the piperidine structure led to enhanced potency, making these compounds potential candidates for tuberculosis treatment .
2. Neurological Disorders
The compound has been investigated for its potential in treating neurological disorders. Its structural analogs have been associated with modulation of trace amine-associated receptors (TAAR), which play a role in neurotransmission and could be targeted for conditions such as schizophrenia . The ability to modify the piperidine core offers avenues for developing more potent TAAR1 agonists.
3. Cancer Therapeutics
Research has also highlighted the potential of piperidine derivatives in cancer therapy. Compounds designed from the piperidine scaffold have shown activity against various cancer cell lines, suggesting that they may inhibit tumor growth through different mechanisms, including apoptosis induction and cell cycle arrest .
Case Study 1: Tuberculosis Treatment
A study focusing on novel chemical entities derived from piperidine structures demonstrated that certain analogs had a minimal inhibitory concentration (MIC) as low as 2.0 µM against Mycobacterium tuberculosis. These findings suggest that structural modifications can lead to significant improvements in antimicrobial efficacy .
Case Study 2: Schizophrenia Research
In exploring the effects of TAAR1 modulation, a series of analogs based on the piperidin-4-yl structure were synthesized and tested. One compound exhibited an EC50 value of 0.507 µM with 65% agonism at TAAR1, indicating its potential therapeutic application in managing schizophrenia symptoms .
Comparative Analysis Table
| Compound | Target Pathogen/Condition | MIC/EC50 | Activity |
|---|---|---|---|
| Piperidin-4-yl-o-tolyl-amine | Mycobacterium tuberculosis | 2.0 µM | Antimicrobial |
| Piperidin derivative (analog) | Schizophrenia (TAAR1) | 0.507 µM | Neuromodulatory |
| Piperidin-based anticancer agent | Various cancer cell lines | Varies | Antitumor activity |
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity. The exact mechanism depends on the specific application and the molecular pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
2-(Piperidin-4-yl)aniline Dihydrochloride
- Molecular Formula : C₁₁H₁₈Cl₂N₂
- Molar Mass : 249.18 g/mol
- Key Features : Aniline (phenylamine) substituent instead of o-tolyl; dihydrochloride salt.
- The dihydrochloride form ensures improved aqueous solubility .
[1-(3-Chloro-phenyl)-ethyl]-piperidin-4-yl-amine Hydrochloride
- Molecular Formula : C₁₃H₂₀Cl₂N₂
- Key Features : 3-Chlorophenyl group attached via an ethyl linker; hydrochloride salt (vs. dihydrochloride).
- Implications: The chloro substituent increases lipophilicity, which may enhance blood-brain barrier penetration.
1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine Dihydrochloride
- Molecular Formula : C₁₂H₁₉N₃·2HCl
- Molar Mass : ~316.65 g/mol
- Key Features : Pyridinyl substituent introduces a heterocyclic aromatic system; dihydrochloride salt.
- Implications : The pyridine ring’s electron-withdrawing properties may influence binding to nicotinic acetylcholine receptors or kinases. The dihydrochloride salt improves stability in acidic environments .
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine Hydrochloride
- Molecular Formula : C₁₄H₂₀Cl₂N₂
- Key Features : Chlorobenzyl group on the piperidine nitrogen; hydrochloride salt.
- Implications : The benzyl group enhances hydrophobic interactions, while the chloro substituent directs electronic effects. The absence of a dihydrochloride salt may reduce solubility compared to the target compound .
Comparative Data Table
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituent Features | Salt Form | Key Applications/Implications |
|---|---|---|---|---|---|
| Piperidin-4-yl-o-tolyl-amine dihydrochloride* | - | - | o-Tolyl group, dihydrochloride | Dihydrochloride | CNS modulation, receptor studies |
| 2-(Piperidin-4-yl)aniline dihydrochloride | C₁₁H₁₈Cl₂N₂ | 249.18 | Aniline, no methyl group | Dihydrochloride | Solubility-driven research |
| [1-(3-Chloro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride | C₁₃H₂₀Cl₂N₂ | ~287.22 | 3-Chlorophenyl, ethyl linker | Hydrochloride | Lipophilic drug candidates |
| 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride | C₁₂H₁₉N₃·2HCl | ~316.65 | Pyridinyl group | Dihydrochloride | Kinase/receptor binding studies |
*Note: Exact data for this compound inferred from analogs.
Substituent Effects on Pharmacological Properties
- Chloro vs. Methyl Substituents : Chlorine’s electron-withdrawing nature may enhance binding to electron-rich targets, while methyl groups contribute to hydrophobic interactions .
- Salt Forms: Dihydrochloride salts generally offer higher solubility than monohydrochlorides, critical for in vitro assays and formulation development .
Biological Activity
Piperidin-4-yl-o-tolyl-amine dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and structure-activity relationships, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with an o-tolyl group. The presence of both the piperidine and o-tolyl moieties contributes to its unique biological properties. The compound can be represented as follows:
Antimicrobial Activity
Research indicates that piperidine derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted its efficacy against Mycobacterium tuberculosis, where structure-activity relationship (SAR) studies identified critical substitutions that enhanced potency. The minimum inhibitory concentration (MIC) of various analogs was evaluated, showing promising results for derivatives of this compound in inhibiting bacterial growth .
| Compound | MIC (µM) | Notes |
|---|---|---|
| 4PP-1 | 6.3 | Initial hit for further optimization |
| 4PP-2 | 2.0 | Improved activity with specific substitutions |
| 4PP-3 | 6.8 | Similar activity to the initial hit |
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer cells. The compound's IC50 values were determined, indicating its potential as a therapeutic agent:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 (Breast) | 18 | Olaparib (57.3) |
| MDA-MB-231 | Varies | - |
The compound was shown to induce apoptosis in cancer cells, potentially through the inhibition of poly(ADP-ribose) polymerase (PARP) activity, which is crucial for DNA repair mechanisms .
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. For instance, it may modulate key enzymes involved in metabolic pathways or cellular signaling processes. The fluorination pattern and the presence of both piperidine and aromatic moieties enhance binding affinity to these targets .
Case Studies
- Antimycobacterial Activity : A study focused on the design and synthesis of piperidine derivatives aimed at combating Mycobacterium tuberculosis. The results indicated that modifications to the piperidine ring significantly affected antimicrobial efficacy, leading to the identification of several promising candidates for further development .
- Anticancer Research : In a separate investigation, this compound was tested against breast cancer cell lines. The compound demonstrated significant inhibition of PARP1 activity and induced apoptosis, suggesting its potential as a novel anticancer agent .
Q & A
Q. What are the established synthetic routes for Piperidin-4-yl-o-tolyl-amine dihydrochloride, and what are the key characterization steps?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or reductive amination. A common route involves coupling o-toluidine with a piperidin-4-yl precursor under acidic conditions, followed by dihydrochloride salt formation. Post-synthesis, characterization includes:
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via - and -NMR to verify amine and aromatic proton environments .
- Infrared Spectroscopy (IR) : Identify N–H stretching (2500–3300 cm) and C–Cl bonds (600–800 cm) .
- X-ray Diffraction (XRD) : Resolve crystal structure and confirm salt formation (e.g., hydrogen bonding networks) .
- Elemental Analysis : Validate stoichiometry and purity (>95%) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Single-Crystal XRD : Critical for resolving 3D structure and hydrogen-bonding patterns. Use SHELXL for refinement, ensuring R-factor < 0.05 .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and hydration/dehydration behavior .
Q. What biological targets and pharmacological mechanisms have been reported for this compound?
- Methodological Answer : The compound exhibits activity at serotonin (5-HT) receptors, particularly 5-HT and 5-HT, with potential neuroprotective effects. Key assays include:
- Radioligand Binding Assays : Measure IC values using -labeled ligands (e.g., -8-OH-DPAT for 5-HT) .
- In Vitro Neuroprotection Models : Assess inhibition of oxidative stress in neuronal cell lines (e.g., SH-SY5Y) using MTT assays .
Q. What are the critical safety considerations when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of hydrochloride fumes .
- First Aid : For skin contact, rinse with water for 15 minutes; for ingestion, seek immediate medical attention .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data interpretation for derivatives of this compound?
- Methodological Answer :
- Multi-software Validation : Compare SHELXL-refined structures with alternative tools (e.g., Olex2) to identify systematic errors .
- Cross-Validation with NMR : Use -NMR to confirm proton environments if XRD data suggests ambiguous bond angles .
- Twinned Data Analysis : For twinned crystals, apply SHELXD for deconvolution of overlapping reflections .
Q. What experimental strategies address contradictory findings in biological activity studies?
- Methodological Answer :
- Orthogonal Assays : Validate receptor binding (e.g., 5-HT) using both radioligand and functional assays (e.g., cAMP accumulation) .
- Species-Specific Profiling : Test activity across human vs. rodent receptors to identify interspecies variability .
- Metabolite Screening : Use LC-MS to rule out activity from degradation products .
Q. How can synthetic protocols be optimized to improve yield and purity?
- Methodological Answer :
- Reaction Solvent Optimization : Test polar aprotic solvents (e.g., DMF vs. DMSO) to enhance intermediate stability .
- Catalytic Systems : Screen Pd/C or Raney Ni for reductive amination efficiency .
- Purification : Use preparative HPLC with a C18 column (MeCN/HO gradient) to isolate >99% pure product .
Q. What computational approaches predict receptor-binding interactions for derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with 5-HT receptors, focusing on conserved residues (e.g., Asp116 in 5-HT) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydration effects .
- QSAR Modeling : Train models on IC data to predict activity of novel analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
